molecular formula C10H6N4O2 B1345223 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile CAS No. 17417-11-7

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Cat. No.: B1345223
CAS No.: 17417-11-7
M. Wt: 214.18 g/mol
InChI Key: WWJXPYOQIWGJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a heterocyclic compound featuring an imidazole ring substituted with a nitro group and a nitrile group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile typically involves the nucleophilic substitution of a halogenated nitrobenzene derivative with imidazole. One common method includes the reaction of 2-chloro-5-nitrobenzonitrile with imidazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, with various electrophiles.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro and nitrile groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 2-(1H-imidazol-1-yl)-5-aminobenzonitrile.

    Substitution: Various N-substituted imidazole derivatives.

    Oxidation: Products depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors through interactions with the imidazole ring and nitro group. These interactions can disrupt normal biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

    2-(1H-imidazol-1-yl)-5-aminobenzonitrile: Similar structure but with an amino group instead of a nitro group.

    2-(1H-imidazol-1-yl)-4-nitrobenzonitrile: Similar structure but with the nitro group in a different position.

    2-(1H-imidazol-1-yl)-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness: 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzene ring, which imparts distinct electronic properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

2-imidazol-1-yl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c11-6-8-5-9(14(15)16)1-2-10(8)13-4-3-12-7-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJXPYOQIWGJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.